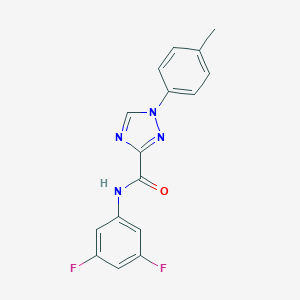![molecular formula C23H19NO3 B278971 2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as MPAH, is a small molecule that has been extensively studied for its potential applications in scientific research. MPAH belongs to the family of cycloheptatrienones and has a unique structure that makes it a promising candidate for a variety of applications.
作用机制
The mechanism of action of MPAH involves the inhibition of a key enzyme, which is involved in the growth and proliferation of cancer cells. This enzyme is essential for the synthesis of DNA, which is necessary for cell division and growth. By inhibiting this enzyme, MPAH prevents the growth and proliferation of cancer cells, leading to their death. In addition to its anti-cancer activity, MPAH also has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects in other diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of MPAH have been extensively studied in vitro and in vivo. In vitro studies have shown that MPAH inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of key enzymes involved in cancer development. In vivo studies have shown that MPAH has potent anti-tumor activity in animal models of cancer, without causing significant toxicity or side effects.
实验室实验的优点和局限性
One of the main advantages of MPAH for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer development and testing potential anti-cancer drugs. However, there are also some limitations to using MPAH in lab experiments. For example, MPAH is a small molecule that may not accurately reflect the complexity of cancer cells in vivo. Additionally, MPAH has not been extensively tested in humans, so its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the study of MPAH. One potential direction is to further investigate the mechanism of action of MPAH and its effects on cancer cells. Another direction is to test the safety and efficacy of MPAH in human clinical trials. Additionally, MPAH could be further modified to improve its potency and selectivity for cancer cells. Overall, MPAH has the potential to be a valuable tool for scientific research and a promising candidate for the development of new anti-cancer drugs.
合成方法
The synthesis of MPAH involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 3-phenoxybenzaldehyde, which is then reacted with malonic acid in the presence of piperidine to form a diester. The diester is then converted to the corresponding acid through hydrolysis, followed by a decarboxylation reaction to form 3-(3-phenoxyphenyl)acrylic acid. The final step involves the reaction of 3-(3-phenoxyphenyl)acrylic acid with methylamine and acetic anhydride to form MPAH.
科学研究应用
MPAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPAH is in the field of cancer research. MPAH has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. MPAH works by inhibiting the activity of a key enzyme, which is involved in the growth and proliferation of cancer cells. In addition to its anti-cancer activity, MPAH has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and Alzheimer's disease.
属性
产品名称 |
2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-(methylamino)-7-[(E)-3-(3-phenoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C23H19NO3/c1-24-21-13-6-5-12-20(23(21)26)22(25)15-14-17-8-7-11-19(16-17)27-18-9-3-2-4-10-18/h2-16H,1H3,(H,24,26)/b15-14+ |
InChI 键 |
ILGXCSDPVWNLLW-CCEZHUSRSA-N |
手性 SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
规范 SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)




